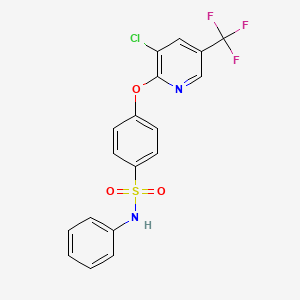

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, along with the sulfonamide linkage to a phenyl ring, suggests potential for interaction with biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves substitution reactions, as seen in the preparation of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, where chloro(trifluoromethyl)pyridines react with alkane- and arenesulfonamides . The synthesis of 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, which shares structural similarities with the compound , involves the reaction of chlorambucil with a sulfadiazine derivative, using Schiffs base as a protective group . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For instance, the crystal structure of pyridinium 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzenesulfonate shows nonplanarity between the benzene sulfonate group and the phenyl ring, indicating that similar compounds may also exhibit nonplanar conformations . The presence of electron-withdrawing groups, such as trifluoromethyl, can significantly affect the electronic properties of the molecule.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of pyrazolines to pyrazoles . The introduction of fluorine-containing substituents into aromatic rings can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . These reactions could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their molecular structure. The introduction of fluorine atoms has been shown to enhance selectivity in biological activities, as demonstrated by the selective COX-2 inhibitor JTE-522, which contains a fluorine atom on the phenyl ring . The presence of a trifluoromethyl group and a chloro substituent is likely to influence the lipophilicity, acidity, and overall reactivity of the compound.

Wirkmechanismus

Target of Action

The primary target of this compound is Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function .

Biochemical Pathways

The compound affects the biochemical pathways associated with fatty acid biosynthesis. By interacting with Acetyl-CoA carboxylase 2, it can potentially disrupt the synthesis of fatty acids, leading to downstream effects on cellular metabolism .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Given its target, it is likely that the compound affects cellular energy metabolism and potentially disrupts the synthesis of fatty acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and physico-chemical behavior can be influenced by the presence of a -CF3 group

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2O3S/c19-16-10-12(18(20,21)22)11-23-17(16)27-14-6-8-15(9-7-14)28(25,26)24-13-4-2-1-3-5-13/h1-11,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDHLDZOWYWTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)

![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)